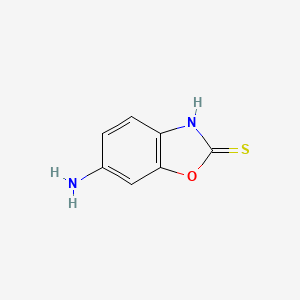

6-氨基苯并噁唑-2-硫醇

描述

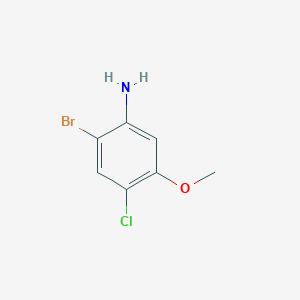

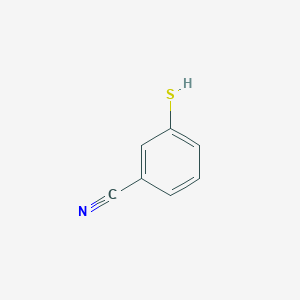

6-Amino-benzooxazole-2-thiol is a compound that is structurally related to benzo[d]thiazole, a bicyclic system that is widely recognized for its utility in synthetic and medicinal chemistry. Benzo[d]thiazole derivatives are known to possess a variety of bioactivities, making them valuable as building blocks in drug discovery . Although the provided papers do not directly discuss 6-Amino-benzooxazole-2-thiol, they do provide insights into similar compounds and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole derivatives is described as an efficient pathway to produce new building blocks for drug discovery. These derivatives can be substituted at four different positions, allowing for extensive exploration of the chemical space around the molecule . Another novel synthesis approach is reported for the formation of 2-(2-styrylcyclopent-3-enyl)benzo[d]thiazoles, which involves the reaction of 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones with 2-aminobenzenethiol in the presence of p-TsOH as a catalyst . These methods highlight the versatility and adaptability of benzo[d]thiazole chemistry, which could be relevant for the synthesis of 6-Amino-benzooxazole-2-thiol derivatives.

Molecular Structure Analysis

The molecular structure of a related compound, benzil bis(5-amino-1,3,4-thiadiazole-2-thiol), has been determined using various spectroscopic techniques and molecular modeling. This compound acts as a tetradentate ligand, coordinating to metal ions through sulfur atoms of the thiol ring and nitrogen atoms of the imine group . Similarly, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole has been elucidated, revealing intermolecular weak C-H···O hydrogen bonding and π-π stacking interactions that contribute to a supramolecular 3D structure . These studies provide a foundation for understanding the molecular structure of 6-Amino-benzooxazole-2-thiol and its potential interactions.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 6-Amino-benzooxazole-2-thiol. However, the synthesis and reactivity of related benzo[d]thiazole and benzoxazole derivatives suggest that 6-Amino-benzooxazole-2-thiol could participate in various chemical transformations. These could include reactions with electrophiles, nucleophiles, or transition metal catalysts, potentially leading to a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-benzooxazole-2-thiol are not directly discussed in the provided papers. However, the synthesis and characterization of similar compounds suggest that 6-Amino-benzooxazole-2-thiol would exhibit properties typical of aromatic heterocycles, such as stability, potential fluorescence, and the ability to form hydrogen bonds and coordinate with metals . These properties are crucial for the compound's potential applications in medicinal chemistry and materials science.

科研应用

合成和药物发现

6-氨基苯并噁唑-2-硫醇衍生物在药物发现和开发中发挥着重要作用。它们被用作各种生物活性化合物合成中的构建模块。例如,它们参与了羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物的合成,突显了它们在探索分子周围化学空间以寻找针对特定生物活性的配体的多功能性(Durcik et al., 2020)。此外,用各种试剂处理相关化合物可以产生环化和非环化化合物,进一步拓宽了它们在药物研究中的应用范围(Hassanein, 1999)。

腐蚀抑制

在材料科学领域,苯并噻唑衍生物,包括6-氨基苯并噁唑-2-硫醇,已被研究其腐蚀抑制性能。研究表明,某些衍生物提供了增强的稳定性和对钢铁腐蚀的抑制效率,通过在表面的物理和化学吸附形成保护层(Hu et al., 2016)。

抗菌和抗炎性能

几项研究突出了6-氨基苯并噁唑-2-硫醇衍生物的抗菌和抗炎潜力。合成的化合物已经被筛选其对常见病原体的抗菌活性和其抗炎性能。这意味着这些衍生物在开发新的用于临床或农业应用的抗菌剂方面的潜力(Xie et al., 2017)。此外,特定衍生物在药理模型中表现出降糖作用,表明它们在糖尿病治疗中的潜力(Aicher et al., 1998)。

体外抗寄生虫性能

已经在体外探索了6-氨基苯并噁唑-2-硫醇衍生物的抗寄生虫性能,特别是针对利什曼原虫和阴道毛滴虫等寄生虫。这些研究揭示了抗原虫性能依赖于衍生物的化学结构,表明在治疗应用中精确分子设计的重要性(Delmas et al., 2002)。

Safety And Hazards

未来方向

性质

IUPAC Name |

6-amino-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARIJQZTDPNQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545363 | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-benzooxazole-2-thiol | |

CAS RN |

4694-92-2 | |

| Record name | 6-Amino-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)